molecular formula C15H36NO4P B12828099 Triethylmethylammonium dibutyl phosphate

Triethylmethylammonium dibutyl phosphate

Cat. No.: B12828099
M. Wt: 325.42 g/mol
InChI Key: YWBVQHTUSHVKOT-UHFFFAOYSA-M
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Description

Triethylmethylammonium dibutyl phosphate is an organic compound with the molecular formula C15H36NO4P. It is a quaternary ammonium salt, characterized by its unique structure that includes both ammonium and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethylmethylammonium dibutyl phosphate typically involves the reaction of triethylamine with methyl iodide to form triethylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phosphate group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, often involving strong reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce a variety of quaternary ammonium salts.

Scientific Research Applications

Triethylmethylammonium dibutyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism by which triethylmethylammonium dibutyl phosphate exerts its effects is primarily through its interaction with molecular targets via ionic and hydrogen bonding. The ammonium group can interact with negatively charged sites on biomolecules, while the phosphate group can form hydrogen bonds with various functional groups. These interactions can influence the stability and reactivity of the compound in different environments.

Comparison with Similar Compounds

  • Tributylmethylammonium dibutyl phosphate
  • Tetraethylammonium dibutyl phosphate
  • Trimethylammonium dibutyl phosphate

Comparison: Triethylmethylammonium dibutyl phosphate is unique due to its specific combination of triethyl and methyl groups attached to the ammonium ion, which imparts distinct solubility and reactivity characteristics compared to its analogs. For instance, tributylmethylammonium dibutyl phosphate has bulkier substituents, affecting its steric properties and reactivity. Tetraethylammonium dibutyl phosphate, on the other hand, lacks the methyl group, which can influence its interaction with other molecules.

Properties

Molecular Formula

C15H36NO4P

Molecular Weight

325.42 g/mol

IUPAC Name

dibutyl phosphate;triethyl(methyl)azanium

InChI

InChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1

InChI Key

YWBVQHTUSHVKOT-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC

Origin of Product

United States

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